molecular formula C13H17N7O6S B12405102 [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate

[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate

Cat. No.: B12405102
M. Wt: 399.39 g/mol
InChI Key: GRRBXZJDEZJMHA-FXQIFTODSA-N
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Description

[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxadiazole ring, an imidazole ring, and a spirocyclic system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the imidazole ring and the spirocyclic system. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for developing new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate can be compared with other compounds featuring oxadiazole and imidazole rings, such as:
    • 2-amino-5-(4-imidazolyl)-1,3,4-oxadiazole
    • 7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl derivatives

Uniqueness

The uniqueness of [(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1’-cyclopropane]-6-yl] hydrogen sulfate lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it a valuable subject for research and application.

Properties

Molecular Formula

C13H17N7O6S

Molecular Weight

399.39 g/mol

IUPAC Name

[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate

InChI

InChI=1S/C13H17N7O6S/c14-11-15-4-6(16-11)9-17-18-10(25-9)7-3-13(1-2-13)8-5-19(7)12(21)20(8)26-27(22,23)24/h6-8H,1-5H2,(H3,14,15,16)(H,22,23,24)/t6-,7-,8-/m0/s1

InChI Key

GRRBXZJDEZJMHA-FXQIFTODSA-N

Isomeric SMILES

C1CC12C[C@H](N3C[C@@H]2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)[C@@H]5CNC(=N5)N

Canonical SMILES

C1CC12CC(N3CC2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)C5CNC(=N5)N

Origin of Product

United States

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